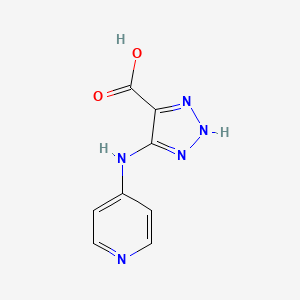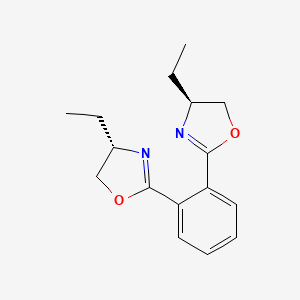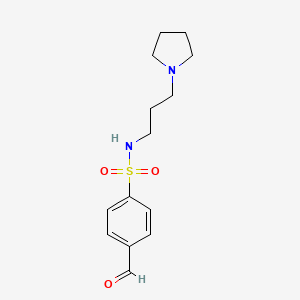
4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide is an aromatic compound with the molecular formula C14H20N2O3S and a molecular weight of 296.39 g/mol . This compound is characterized by the presence of a formyl group, a pyrrolidine ring, and a benzenesulfonamide moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using alkyl halides in the presence of a base.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: 4-carboxy-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide
Reduction: 4-hydroxymethyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the sulfonamide moiety can interact with biological targets through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzamide
- 4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonate
- 4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonyl chloride
Uniqueness
4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide is unique due to the presence of both a formyl group and a sulfonamide moiety, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
650629-09-7 |
|---|---|
Fórmula molecular |
C14H20N2O3S |
Peso molecular |
296.39 g/mol |
Nombre IUPAC |
4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C14H20N2O3S/c17-12-13-4-6-14(7-5-13)20(18,19)15-8-3-11-16-9-1-2-10-16/h4-7,12,15H,1-3,8-11H2 |
Clave InChI |
LZWZFBJKWUTMAH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


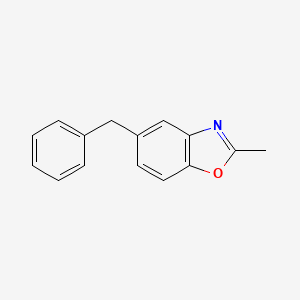
![{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol](/img/structure/B15208136.png)
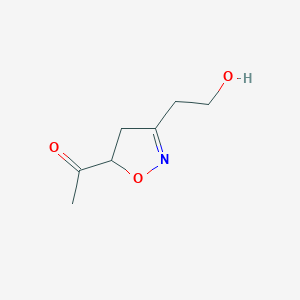
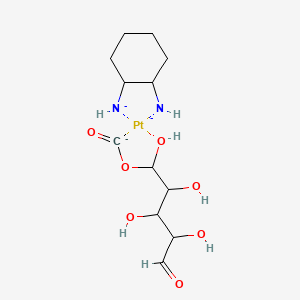
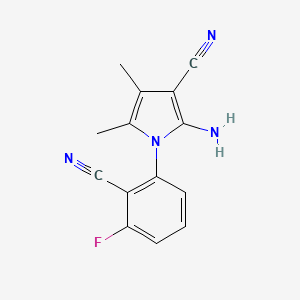

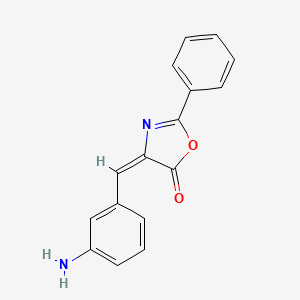
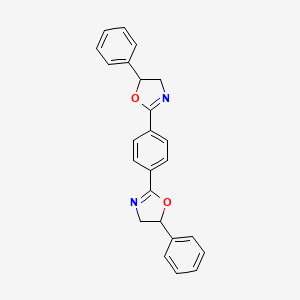
![4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B15208185.png)
![2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine](/img/structure/B15208188.png)
![6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione](/img/structure/B15208197.png)

